Eribulin (CAS 253128-41-5) is a fully synthetic macrocyclic ketone and a highly potent, non-taxane microtubule dynamics inhibitor [1]. Originally developed as a structurally simplified analog of the marine natural product Halichondrin B, it operates via a highly specific mechanism: binding exclusively to the plus (+) ends of microtubules to suppress growth without affecting depolymerization [1]. For procurement and material selection, Eribulin is prioritized over classical taxanes due to its sub-nanomolar in vitro potency, high aqueous solubility, and structural ability to bypass common multidrug resistance (MDR) efflux pathways that typically neutralize standard tubulin-targeting agents [1].
Substituting Eribulin with classical microtubule-targeting agents like paclitaxel or vincristine fundamentally alters experimental and formulation outcomes. Unlike taxanes, which stabilize microtubules and require complex, hydrophobic formulations (e.g., Cremophor EL or albumin nanoparticles) to achieve solubility, Eribulin is highly water-soluble and induces non-productive tubulin aggregates [1]. Furthermore, attempting to source its natural precursor, Halichondrin B, is commercially unviable due to trace marine extraction yields and extreme synthetic complexity [2]. Eribulin provides the exact pharmacophore required for plus-end microtubule poisoning in a synthetically scalable, formulation-friendly molecule, making generic in-class substitution impractical for rigorous MDR models or payload development[REFS-1, REFS-2].
Eribulin demonstrates high aqueous solubility, allowing it to be formulated as a simple aqueous solution without the need for specialized excipients [1]. In contrast, the benchmark taxane, paclitaxel, is highly hydrophobic and requires complex solubilizers like Cremophor EL/ethanol or albumin-bound nanoparticle technologies to achieve usable concentrations in vivo [1].
| Evidence Dimension | Aqueous formulation requirements |
| Target Compound Data | Eribulin: Readily soluble in water, simple aqueous formulation |
| Comparator Or Baseline | Paclitaxel: Highly hydrophobic, requires Cremophor EL or albumin nanoparticles |
| Quantified Difference | Elimination of hydrophobic excipients and associated immunogenic solvents |
| Conditions | Standard in vivo dosing and preclinical formulation preparation |
Simplifies in vitro assay preparation and in vivo formulation protocols by eliminating confounding toxicities associated with complex hydrophobic excipients.
Eribulin maintains potent antiproliferative activity in cancer cell lines that exhibit profound resistance to taxanes[1]. In models characterized by β-tubulin mutations or high MDR1 (P-glycoprotein) expression, Eribulin retains sub-nanomolar to low-nanomolar IC50 values (averaging ~1.8 nM across diverse panels), whereas paclitaxel efficacy drops significantly due to active efflux and altered binding site affinity[REFS-2, REFS-3].
| Evidence Dimension | IC50 in taxane-resistant cell lines |
| Target Compound Data | Eribulin: Retains sub-nanomolar to low-nanomolar IC50 (~1.8 nM average) |
| Comparator Or Baseline | Paclitaxel: Significant IC50 increase (loss of efficacy) in MDR1/β-tubulin mutated lines |
| Quantified Difference | Maintained baseline potency vs. multi-fold resistance shift |
| Conditions | In vitro viability assays using MDR1-overexpressing and β-tubulin mutated human cancer cell lines |
Makes Eribulin the mandatory choice for researchers developing or validating therapies in multidrug-resistant (MDR) oncology models where standard taxanes fail.
Halichondrin B, the natural parent compound, exhibits extraordinary potency but is commercially unviable for large-scale procurement due to trace yields from the marine sponge Halichondria okadai and an unscalable total synthesis [1]. Eribulin is a rationally truncated, fully synthetic macrocyclic analog that preserves the critical pharmacophore, delivering equivalent sub-nanomolar potency (IC50 0.09–9.5 nmol/L) while being optimized for scalable, reproducible API manufacturing[1].
| Evidence Dimension | Procurement scalability and synthetic accessibility |
| Target Compound Data | Eribulin: Fully synthetic, commercially scalable (IC50 0.09–9.5 nM) |
| Comparator Or Baseline | Halichondrin B: Commercially unviable marine extraction, equivalent potency but un-sourceable at scale |
| Quantified Difference | Scalable commercial synthesis vs. trace natural extraction yields |
| Conditions | API procurement and large-scale synthesis |
Ensures reliable, lot-to-lot reproducible procurement of a halichondrin-class inhibitor without the supply chain bottlenecks of marine natural products.
Eribulin exhibits a differentiated neurotoxicity profile in preclinical models compared to standard microtubule stabilizers [1]. At 3× IC50 antiproliferative concentrations, paclitaxel and ixabepilone significantly reduce anterograde mitochondrial transport velocity in axons (by 33% and 27%, respectively) [1]. In contrast, Eribulin does not significantly alter anterograde or retrograde transport at equivalent therapeutic concentrations [1].
| Evidence Dimension | Anterograde mitochondrial transport velocity |
| Target Compound Data | Eribulin: No significant reduction at 3× IC50 (13.8 ± 1.1 μm/minute) |
| Comparator Or Baseline | Paclitaxel: 33% reduction at 3× IC50 (9.5 ± 0.6 μm/minute) |
| Quantified Difference | Zero significant reduction vs. 33% reduction in velocity |
| Conditions | In vitro axonal transport assays at 3× IC50 antiproliferative concentrations |
Crucial for long-term in vivo studies where minimizing peripheral neuropathy and axonal transport disruption is necessary to evaluate true therapeutic windows.
Eribulin is increasingly procured as a highly potent payload for ADCs. Its sub-nanomolar potency, combined with high aqueous solubility, overcomes the severe aggregation and formulation challenges typically encountered when conjugating highly hydrophobic taxanes to monoclonal antibodies [2].
Because Eribulin retains full efficacy in the presence of β-tubulin mutations and MDR1 overexpression, it serves as an essential positive control and benchmark therapeutic in preclinical models where standard taxanes (like paclitaxel or docetaxel) exhibit profound resistance [1].
Eribulin's unique mechanism of binding exclusively to the plus-end of microtubules makes it an indispensable chemical probe for studying dynamic instability. It is utilized to selectively inhibit microtubule growth phases without affecting depolymerization, allowing researchers to isolate specific tubulin aggregation pathways [3].
Acute Toxic;Health Hazard